N-Isopropylaniline is an organic compound with the chemical formula C₉H₁₃N and a CAS number of 768-52-5. It appears as a clear, light yellow liquid with a sweet odor. The compound is characterized by its aromatic amine structure, where an isopropyl group is attached to the nitrogen atom of an aniline molecule. N-Isopropylaniline has a molecular weight of 135.21 g/mol, a melting point of -32°C, and a boiling point of approximately 55°C under reduced pressure (0.3 mm Hg) . This compound is slightly soluble in methanol and chloroform but insoluble in water, with a solubility of less than 0.01 g/100 mL at 21°C .
N-Isopropylaniline presents several safety concerns:
N-Isopropylaniline has been identified as an intermediate product in the degradation of propachlor, a selective herbicide used in agriculture. Research has explored the mechanisms by which Pseudomonas sp. strain PEM1, a soil bacterium, metabolizes propachlor. Studies have shown that N-isopropylaniline is formed during this process, providing insights into the breakdown pathway of the herbicide [1].
N-Isopropylaniline has been studied for its biological effects. It is known to cause methemoglobinemia in animals, which results in impaired oxygen transport in the blood due to the conversion of hemoglobin to methemoglobin . This effect raises concerns about its potential toxicity in humans, particularly through inhalation or skin absorption. Symptoms of exposure may include headaches, dizziness, fatigue, and cyanosis (a bluish discoloration of the skin) . Furthermore, N-Isopropylaniline has been identified as a microbial metabolite of Propachlor, an acylanilide herbicide that poses risks for cytotoxicity in human cells .
N-Isopropylaniline can be synthesized through several methods:
These methods highlight the versatility in synthesizing N-Isopropylaniline while allowing for variations based on desired purity and yield.
N-Isopropylaniline has several industrial applications:
Studies have indicated that N-Isopropylaniline interacts with various biological systems, particularly regarding its toxicological profile. Its ability to induce methemoglobinemia suggests significant interactions at the cellular level that affect hemoglobin functionality . Furthermore, its reactivity with other chemicals can lead to hazardous situations when mixed with incompatible substances such as strong acids or oxidizers .
Several compounds share structural similarities with N-Isopropylaniline. Here are some notable examples:
Compound Name | Molecular Formula | Unique Characteristics |
---|---|---|
Aniline | C₆H₅NH₂ | Basic aromatic amine; widely used in dye production. |
N-Methylaniline | C₇H₉N | Methyl group instead of isopropyl; used in similar applications but less toxic. |
N-Ethylaniline | C₈H₁₁N | Ethyl group; exhibits different solubility and reactivity profiles compared to N-Isopropylaniline. |
Propanamide | C₃H₇NO | A simple amide; less reactive but structurally related through amine functionality. |
N-Isopropylaniline's uniqueness lies in its specific alkyl group (isopropyl), which influences its chemical reactivity and biological activity compared to these similar compounds.
Acute Toxic;Irritant